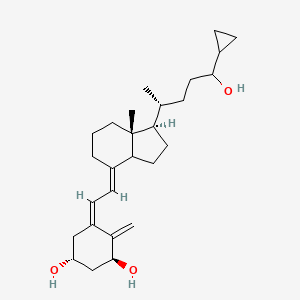

(24R)-MC 976

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h7,10,17,20,22-26,28-30H,2,4-6,8-9,11-16H2,1,3H3/b19-7+,21-10-/t17-,22-,23-,24?,25?,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHWMFGCRBTMOO-KJLYFKKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(C1CC1)O)[C@H]2CCC\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856153 | |

| Record name | (1S,3R,5Z,7E,14xi)-26,27-Cyclo-9,10-secocholesta-5,7,10-triene-1,3,24-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129831-99-8 | |

| Record name | (1S,3R,5Z,7E,14xi)-26,27-Cyclo-9,10-secocholesta-5,7,10-triene-1,3,24-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (24R)-MC 976 (Calcipotriol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(24R)-MC 976, a synthetic analogue of calcitriol (1α,25-dihydroxyvitamin D3), is a cornerstone in the topical treatment of psoriasis. Its therapeutic efficacy stems from a multi-faceted mechanism of action centered on its role as a high-affinity agonist for the nuclear Vitamin D Receptor (VDR). This interaction orchestrates a cascade of genomic and non-genomic events within epidermal keratinocytes and immune cells, leading to the inhibition of hyperproliferation, promotion of terminal differentiation, and modulation of the inflammatory milieu characteristic of psoriatic lesions. This technical guide provides a comprehensive overview of the molecular pathways and cellular consequences of this compound activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling networks.

Core Mechanism: Vitamin D Receptor Agonism

The primary molecular target of this compound is the Vitamin D Receptor (VDR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily. This compound, also known as calcipotriol, is a derivative of calcitriol and is approximately 1% as potent as the natural hormone in its systemic effects, which makes it suitable for topical application with a reduced risk of hypercalcemia[1].

Upon entering the cell, this compound binds to the ligand-binding domain of the VDR. This binding induces a conformational change in the VDR, facilitating its heterodimerization with the Retinoid X Receptor (RXR)[2]. The this compound-VDR/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor complexes, ultimately leading to the modulation of gene transcription.

Effects on Keratinocyte Proliferation and Differentiation

A hallmark of psoriasis is the uncontrolled proliferation and aberrant differentiation of keratinocytes. This compound addresses these pathological features by directly influencing the keratinocyte cell cycle and differentiation program.

Inhibition of Keratinocyte Proliferation

This compound inhibits the proliferation of keratinocytes in a dose- and time-dependent manner[3][4]. This anti-proliferative effect is mediated through the downregulation of several key regulatory genes:

-

STAT1 and STAT3: Calcipotriol has been shown to downregulate the expression and phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT3 in human keratinocytes. Silencing of either STAT1 or STAT3 inhibits keratinocyte proliferation, indicating their importance in this pathway[5][6].

-

Early Growth Response-1 (EGR1) and Polo-Like Kinase-2 (PLK2): The expression of these two proliferation factors is downregulated by calcipotriol, contributing to its anti-proliferative effects[4].

-

Ferroptosis Pathway Activation: Recent studies suggest that calcipotriol can inhibit the proliferation of HaCaT cells (an immortalized human keratinocyte cell line) by activating the ferroptosis pathway. This is evidenced by elevated reactive oxygen species (ROS) levels and reduced levels of glutathione (GSH) and glutathione peroxidase 4 (GPX4)[3].

Promotion of Keratinocyte Differentiation

This compound promotes the terminal differentiation of keratinocytes, helping to normalize the structure of the psoriatic epidermis. This is achieved through the upregulation of genes associated with keratinocyte differentiation, such as those encoding for proteins involved in the formation of the cornified envelope, a critical component of the skin barrier. Key differentiation markers upregulated by calcipotriol include involucrin and loricrin[7][8].

Immunomodulatory Effects

Psoriasis is now understood to be an immune-mediated disease, with the IL-23/Th17 axis playing a central role. This compound exerts significant immunomodulatory effects that contribute to its therapeutic efficacy.

Modulation of Cytokine Production

This compound has been shown to modulate the expression of several key cytokines involved in the psoriatic inflammatory cascade:

-

Inhibition of Pro-inflammatory Cytokines: It suppresses the production of pro-inflammatory cytokines such as IL-17A, IL-17F, IL-22, and IL-23[7]. This is a crucial aspect of its mechanism, as these cytokines are central to the pathogenesis of psoriasis. It also reduces the expression of TNF-α[9][10]. In some studies, calcipotriol has been observed to decrease IL-6 mRNA expression[7].

-

Upregulation of Anti-inflammatory Cytokines: this compound can increase the levels of the anti-inflammatory cytokine IL-10 within psoriatic lesions[5]. It has also been shown to induce the expression of the IL-10 receptor in human epidermal cells, with calcipotriol showing a 12-fold upregulation[11].

Effects on Immune Cells

This compound influences the function and differentiation of various immune cells:

-

T-cells: It inhibits the differentiation and function of Th17 cells, a key source of IL-17 in psoriasis[7].

-

Dendritic Cells (DCs): It can modulate the function of dendritic cells, reducing their capacity to stimulate T-cell proliferation and produce pro-inflammatory cytokines like IL-23[9].

Signaling Pathways

The biological effects of this compound are mediated through a complex network of signaling pathways. The primary pathway is the genomic VDR-mediated pathway.

VDR/RXR Genomic Signaling Pathway

This is the classical and most well-understood pathway.

Downstream Effects on Inflammatory Signaling

Activation of the VDR/RXR complex by this compound leads to the modulation of other key inflammatory signaling pathways.

Quantitative Data

The following tables summarize key quantitative data related to the mechanism of action of this compound.

Table 1: Effect of Calcipotriol on Keratinocyte Proliferation

| Cell Line | Assay | Concentration | Inhibition of Proliferation | Reference |

| HaCaT | MTT Assay | Dose-dependent | Inhibition observed | [3] |

| HaCaT | MTT Assay | Not specified | IC50 reduced by 40-45% for imatinib and nilotinib | [12] |

| RDEB Keratinocytes | MTT Assay | Low doses | No inhibition | |

| Human Keratinocytes | MTT Assay | Concentration-dependent | Inhibition observed | [4] |

Table 2: Modulation of Cytokine Expression by Calcipotriol

| Cytokine | Cell/Tissue Type | Effect | Magnitude of Change | Reference |

| IL-17A | Psoriatic Skin | Inhibition | Significant reduction in secretion | [9] |

| TNF-α | Psoriatic Skin | Inhibition | Significant reduction in secretion | [9] |

| IL-23 | Dendritic Cells | Inhibition | Additive inhibitory effect on secretion | [9] |

| IL-10 | Psoriatic Skin, T-cells | Upregulation | Enhancement of secretion | [9] |

| IL-8 | Psoriatic Plaques | Inhibition | 70% decline from baseline | [5] |

| IL-10 | Psoriatic Plaques | Upregulation | 57% increase from baseline | [5] |

| IL-10 Receptor | HaCaT Cells | Upregulation | ~12-fold increase in gene expression | [11] |

| IL-6 | Peripheral Blood Mononuclear Cells | Down-regulation (not statistically significant) | - | [10] |

Experimental Protocols

In Vitro Keratinocyte Proliferation Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

In Vivo Imiquimod-Induced Psoriasis Mouse Model

This protocol is a generalized representation based on common practices.

In Vitro Keratinocyte Differentiation Assay (Cornified Envelope Formation)

This protocol outlines the general steps for assessing cornified envelope formation.

-

Cell Culture: Culture human keratinocytes in appropriate media.

-

Induction of Differentiation: Induce differentiation by methods such as increasing the calcium concentration in the culture medium or by adding this compound.

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing a strong denaturant (e.g., SDS) and a reducing agent (e.g., DTT).

-

Boiling: Boil the cell lysate to solubilize most cellular components, leaving the insoluble cornified envelopes intact.

-

Quantification: Pellet the cornified envelopes by centrifugation, wash, and then quantify them. This can be done by counting using a hemocytometer or by measuring the protein content.

-

Visualization: Cornified envelopes can be visualized using phase-contrast microscopy.

Conclusion

This compound (calcipotriol) is a well-established and effective topical treatment for psoriasis with a multifaceted mechanism of action. Its primary interaction with the Vitamin D Receptor initiates a cascade of genomic events that collectively lead to the normalization of keratinocyte proliferation and differentiation and the suppression of the inflammatory processes that drive the disease. By targeting both the epidermal and immune components of psoriasis, this compound provides a targeted and effective therapeutic approach. Further research into the nuances of its signaling pathways and its interplay with other cellular processes will continue to refine our understanding of this important therapeutic agent and may open avenues for the development of novel and improved treatments for psoriasis and other hyperproliferative and inflammatory skin disorders.

References

- 1. euroelectronics.eu [euroelectronics.eu]

- 2. Immunomodulatory Mechanisms of Action of Calcitriol in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcipotriene-induced improvement in psoriasis is associated with reduced interleukin-8 and increased interleukin-10 levels within lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Disruption of Vitamin D and Calcium Signaling in Keratinocytes Predisposes to Skin Cancer [frontiersin.org]

- 8. Calcipotriol and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical Efficiency of Topical Calcipotriol/Betamethasone Treatment in Psoriasis Relies on Suppression of the Inflammatory TNFα – IL-23 – IL-17 Axis | HTML | Acta Dermato-Venereologica [medicaljournals.se]

- 10. Regulation of 1 and 24 hydroxylation of vitamin D metabolites in the proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative in vivo expression of the calcitriol-24-hydroxylase gene in kidney and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Low-dose calcipotriol can elicit wound closure, anti-microbial, and anti-neoplastic effects in epidermolysis bullosa keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Biological Activity of (24R)-MC 976

Disclaimer: Information regarding the specific biological activity of the (24R) stereoisomer of MC 976 is limited in publicly available scientific literature. This guide will focus on the well-characterized biological activities of the closely related Vitamin D3 analog, Calcipotriol (MC 903) , as a representative proxy. The data and mechanisms described herein are expected to be largely applicable to (24R)-MC 976, given their structural similarity and shared mechanism of action as Vitamin D Receptor agonists.

Core Tenets of Biological Activity

This compound, like other Vitamin D3 analogs, exerts its biological effects primarily through its interaction with the Vitamin D Receptor (VDR) , a nuclear transcription factor. This interaction initiates a cascade of molecular events that modulate gene expression, ultimately leading to its therapeutic effects, particularly in hyperproliferative and inflammatory skin conditions such as psoriasis. The core biological activities can be categorized as:

-

Anti-proliferative Effects: Inhibition of the excessive growth of keratinocytes, a hallmark of psoriasis.

-

Pro-differentiative Effects: Promotion of the normal maturation process of keratinocytes.

-

Immunomodulatory Effects: Regulation of the immune response in the skin, reducing inflammation.

A key characteristic of synthetic Vitamin D3 analogs like MC 976 is their improved therapeutic index compared to the endogenous active form of vitamin D, 1α,25-dihydroxyvitamin D3 (Calcitriol). They are designed to have a potent local effect on skin cells with minimal impact on systemic calcium metabolism, thereby reducing the risk of hypercalcemia.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activity of Calcipotriol (MC 903), serving as a reference for the expected potency of this compound.

Table 1: Vitamin D Receptor Binding Affinity

| Compound | Receptor Source | Assay Type | Parameter | Value | Reference |

| Calcipotriol (MC 903) | Recombinant Human VDR | Competitive Radioligand Binding | Ki | ~0.1 nM | [1] |

| 1α,25(OH)₂D₃ (Calcitriol) | Recombinant Human VDR | Competitive Radioligand Binding | Ki | ~0.1 nM | [1] |

Table 2: Anti-proliferative Activity against Keratinocytes

| Compound | Cell Line | Assay Type | Parameter | Value | Reference |

| Calcipotriol (MC 903) | Human Keratinocytes | MTT Assay | IC50 | Concentration-dependent decrease | [2] |

| Calcipotriol (MC 903) | HaCaT (Human Keratinocyte Cell Line) | - | - | Inhibition of proliferation | [3] |

| Calcipotriol (MC 903) | Psoriatic Epidermal Cells | Propidium Iodide Staining & Flow Cytometry | - | Significant inhibition of proliferation | [4] |

Table 3: Modulation of Gene Expression

| Compound | Cell Line | Target Gene | Effect | Concentration Range | Reference |

| Calcipotriol (MC 903) | HaCaT Cells | IL-10 Receptor | ~12-fold upregulation | 10⁻⁸ - 10⁻⁹ M | [5] |

| Calcipotriol (MC 903) | HaCaT Cells | Keratin 17 (IFN-γ induced) | Downregulation (58.10% - 70.68%) | 10⁻⁷ - 10⁻⁵ M | [6] |

Signaling Pathways

The biological effects of this compound are mediated through the canonical Vitamin D Receptor signaling pathway.

Experimental Protocols

Competitive Radioligand Binding Assay for VDR Affinity

This assay determines the binding affinity of a test compound to the Vitamin D Receptor by measuring its ability to displace a radiolabeled ligand.[7][8]

Materials:

-

Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated Calcitriol).

-

Test Compound: this compound.

-

Unlabeled Competitor: Non-radioactive 1α,25(OH)₂D₃.

-

Assay Buffer: e.g., Tris-HCl buffer with additives for protein stability.

-

Separation System: Glass fiber filters and a vacuum filtration manifold.

-

Detection: Liquid scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound and the unlabeled competitor.

-

Incubation: In a multi-well plate, incubate the receptor source with a fixed concentration of the radioligand and varying concentrations of the test compound or unlabeled competitor.

-

Equilibrium: Allow the binding reaction to reach equilibrium at a controlled temperature.

-

Separation: Rapidly filter the contents of each well through the glass fiber filters. The receptor-bound radioligand is retained on the filter, while the unbound ligand is washed away.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9][10][11][12][13]

Materials:

-

Cells: Human keratinocytes (e.g., HaCaT cell line or primary keratinocytes).

-

Culture Medium: Appropriate for the cell type.

-

Test Compound: this compound.

-

MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization Solution: e.g., DMSO or an acidified isopropanol solution.

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed keratinocytes into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Conclusion

This compound is a Vitamin D3 analog with significant potential for the topical treatment of psoriasis and other hyperproliferative skin disorders. Its biological activity is driven by its high affinity for the Vitamin D Receptor, leading to the modulation of gene expression that results in anti-proliferative, pro-differentiative, and immunomodulatory effects. The provided data on the closely related compound, Calcipotriol, offers a strong indication of the expected potency and mechanism of action of this compound. Further studies specifically characterizing the (24R) isomer will provide a more complete understanding of its pharmacological profile.

References

- 1. Calcipotriol Attenuates Form Deprivation Myopia Through a Signaling Pathway Parallel to TGF-β2–Induced Increases in Collagen Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcipotriol inhibits the proliferation of hyperproliferative CD29 positive keratinocytes in psoriatic epidermis in the absence of an effect on the function and number of antigen-presenting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,25-(OH)2-vitamin D3 and calcipotriol induce IL-10 receptor gene expression in human epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of Calcipotriol on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calcipotriol and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effects of topical calcipotriol treatment on immune responses to vaccination - UBC Library Open Collections [open.library.ubc.ca]

- 11. CELL PROLIFERATION AND CYTOKINE INDUCTION BY TNF-α OF PSORIATIC KERATINOCYTES ARE NOT DIFFERENT FROM NORMAL KERATINOCYTES IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Keratinocytes Migration Promotion, Proliferation Induction, and Free Radical Injury Prevention by 3-Hydroxytirosol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimizing Anti-Inflammatory and Immunomodulatory Effects of Corticosteroid and Vitamin D Analogue Fixed-Dose Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

(24R)-MC 976 and the Vitamin D Receptor: A Technical Overview of Binding and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the interaction between the vitamin D analog (24R)-MC 976 and the Vitamin D Receptor (VDR). While quantitative binding and functional data for this compound are not extensively available in public literature, this document synthesizes information from closely related 24R-substituted vitamin D analogs to elucidate the core principles of its binding, the subsequent signaling pathways, and the established experimental protocols for characterization. This guide serves as a foundational resource for researchers engaged in the study of vitamin D analogs and their therapeutic potential.

Introduction to this compound and the Vitamin D Receptor

The Vitamin D Receptor (VDR) is a nuclear hormone receptor that plays a pivotal role in a multitude of physiological processes, including calcium and phosphate homeostasis, immune modulation, and cellular proliferation and differentiation. Its endogenous ligand is 1α,25-dihydroxyvitamin D3 (calcitriol). Synthetic analogs of vitamin D, such as this compound (CAS: 112828-09-8), are of significant interest in drug development due to their potential to elicit specific therapeutic effects with potentially reduced calcemic side effects.

The designation "(24R)" indicates the stereochemical configuration at the 24th carbon position of the side chain, a modification known to influence the binding affinity and metabolic stability of vitamin D analogs. Understanding the precise nature of the interaction between this compound and the VDR is crucial for predicting its biological activity and therapeutic utility.

Quantitative Data on VDR Binding and Functional Activity

To provide a comparative framework, the table below summarizes VDR binding and functional data for the endogenous ligand and a well-characterized synthetic analog. This allows for an appreciation of the range of affinities and potencies observed for VDR ligands.

| Compound | Common Name | Receptor Binding Affinity (IC50) | Transcriptional Activation (EC50) | Key Characteristics |

| 1α,25-dihydroxyvitamin D3 | Calcitriol | ~0.1 - 1 nM | ~0.1 - 1 nM | Endogenous high-affinity VDR agonist. |

| MC 903 | Calcipotriol | Comparable to Calcitriol | Comparable to Calcitriol | Synthetic analog with high VDR affinity but reduced calcemic effects.[2] |

| 24R,25-dihydroxyvitamin D3 | - | Weak | Less potent than Calcitriol | Natural metabolite with low affinity for VDR.[1] |

Note: IC50 and EC50 values can vary depending on the specific assay conditions, cell types, and experimental setup.

VDR Signaling Pathways

The binding of an agonist, such as a vitamin D analog, to the VDR initiates a cascade of molecular events that ultimately modulate gene expression.

Classical Genomic Pathway

The primary mechanism of VDR action is the genomic pathway. Upon ligand binding, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. The recruitment of coactivator proteins to this complex initiates the transcription of genes involved in a wide array of cellular functions.

Experimental Protocols

The characterization of a novel VDR ligand like this compound involves a series of in vitro assays to determine its binding affinity and functional activity.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a test compound for a receptor.

-

Principle: This method measures the ability of an unlabeled test compound, this compound, to compete with a radiolabeled ligand (e.g., [³H]-1α,25-dihydroxyvitamin D3) for binding to the VDR.

-

Materials:

-

Purified recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Radioligand: [³H]-1α,25-dihydroxyvitamin D3.

-

Test Compound: this compound.

-

Assay Buffer: Phosphate buffer containing a protein stabilizer.

-

Glass fiber filters and a vacuum filtration manifold.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Procedure:

-

Incubate a fixed concentration of recombinant VDR and [³H]-1α,25-dihydroxyvitamin D3 with varying concentrations of this compound.

-

Include controls for total binding (no competitor) and non-specific binding (excess unlabeled 1α,25-dihydroxyvitamin D3).

-

After reaching equilibrium, separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the dose-response curve.

-

VDR-Mediated Transcriptional Reporter Assay

This cell-based assay measures the functional ability of a compound to activate VDR-mediated gene transcription.

-

Principle: Cells are co-transfected with a VDR expression vector and a reporter plasmid containing a luciferase gene driven by a promoter with VDREs. The luminescence produced is proportional to the level of VDR activation by the test compound.

-

Materials:

-

A suitable cell line (e.g., HEK293, MCF-7).

-

VDR expression plasmid.

-

VDRE-luciferase reporter plasmid.

-

Transfection reagent.

-

Test Compound: this compound.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with the VDR expression and VDRE-luciferase reporter plasmids.

-

After an incubation period to allow for plasmid expression, treat the cells with varying concentrations of this compound.

-

Include a vehicle control and a positive control (e.g., 1α,25-dihydroxyvitamin D3).

-

After a further incubation period, lyse the cells and measure luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration.

-

Determine the EC50 value (the concentration that produces 50% of the maximal response) by non-linear regression analysis.

-

Conclusion

While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the established principles of VDR biology and the study of related 24R-substituted analogs provide a strong framework for its investigation. The methodologies outlined in this guide offer a robust approach to characterizing the VDR binding and functional profile of this compound. Such studies are essential to unlock the therapeutic potential of this and other novel vitamin D analogs for a range of human diseases. Further research is warranted to fully characterize the interaction of this compound with the VDR and to understand its unique biological properties.

References

- 1. In vitro binding of vitamin D receptor occupied by 24R,25-dihydroxyvitamin D3 to vitamin D responsive element of human osteocalcin gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Actions of vitamin D3, analogs on human prostate cancer cell lines: comparison with 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

(24R)-MC 976 (Calcipotriol): A Technical Overview of Structure, Function, and Therapeutic Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

(24R)-MC 976, more commonly known as Calcipotriol (or Calcipotriene), is a synthetic analogue of calcitriol, the hormonally active form of vitamin D3. Developed for the topical treatment of plaque psoriasis, its structure is strategically modified to retain high-affinity binding to the Vitamin D Receptor (VDR) while minimizing systemic calcemic effects. This document provides an in-depth technical guide on the structure, mechanism of action, and functional effects of Calcipotriol, supported by quantitative data, detailed experimental protocols, and pathway visualizations. Its primary therapeutic action in psoriasis stems from its ability to inhibit keratinocyte hyperproliferation, induce normal differentiation, and exert potent immunomodulatory effects on the skin's inflammatory milieu.[1][2][3]

Chemical Structure

Calcipotriol is a derivative of Vitamin D3, identified by the CAS Number 112828-09-8.[4] The core structure is similar to that of the endogenous ligand, calcitriol. However, a key modification in the side chain at carbon 24 distinguishes it, leading to a significant reduction in its impact on systemic calcium metabolism. This structural alteration is crucial for its safety profile in topical applications, allowing for effective local treatment without the risk of hypercalcemia associated with systemic administration of potent Vitamin D analogues.

Mechanism of Action and Function

The biological effects of Calcipotriol are mediated through its interaction with the Vitamin D Receptor (VDR), a member of the nuclear hormone receptor superfamily that functions as a ligand-activated transcription factor.[5]

VDR-Mediated Genomic Signaling

The primary mechanism of action is genomic. Upon diffusing into the cell, Calcipotriol binds to the VDR in the cytoplasm or nucleus. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[5] This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[5] This interaction recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes that regulate cellular proliferation, differentiation, and immune responses.[5][6]

Effects on Keratinocytes

In the context of psoriasis, Calcipotriol's effects on keratinocytes are paramount.

-

Inhibition of Proliferation: Psoriasis is characterized by hyperproliferation of keratinocytes. Calcipotriol effectively inhibits this process in a concentration-dependent manner.[7][8] This is achieved by downregulating the expression of proliferation factors such as Early Growth Response-1 (EGR1), Polo-Like Kinase-2 (PLK2), and by inhibiting the STAT1 and STAT3 signaling pathways.[7][8][9]

-

Promotion of Differentiation: Calcipotriol normalizes the differentiation of keratinocytes, promoting a healthier epidermal structure.[1] It achieves this by upregulating the expression of differentiation markers, including involucrin and transglutaminase.[1]

Immunomodulatory Effects

Chronic inflammation driven by the immune system is a hallmark of psoriasis. Calcipotriol exerts significant immunomodulatory effects:

-

It inhibits T-cell proliferation and modulates cytokine production.[10]

-

Specifically, it targets Th1 and Th17 cells, which are crucial in psoriasis pathogenesis, reducing the production of pro-inflammatory cytokines such as IL-17A, IL-22, and IFN-α.[1][11]

-

It also promotes a shift towards an anti-inflammatory Th2/Treg profile.[1][12]

-

These actions collectively reduce the infiltration of inflammatory cells into the skin, mitigating the inflammatory response.[1]

Quantitative Data

The efficacy of Calcipotriol is rooted in its high affinity for the VDR, which is comparable to that of the endogenous ligand, calcitriol, but with substantially lower systemic calcemic activity.

| Compound | VDR Binding Affinity | Relative In Vivo Calcemic Activity | Key Characteristics |

| Calcitriol (1α,25(OH)₂D₃) | High (IC₅₀ ≈ 3.6 nM)[13] | High (Baseline) | Endogenous high-affinity VDR agonist with potent effects on both gene transcription and systemic calcium homeostasis.[13][14] |

| This compound (Calcipotriol) | Comparable to Calcitriol[13] | ~100-200 times lower than Calcitriol[13] | Synthetic analogue with high VDR affinity but significantly reduced systemic calcemic effects, making it ideal for topical therapy.[13] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Protocol: Competitive Radioligand VDR Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled VDR ligand.

-

Objective: To determine the inhibitory constant (Kᵢ) or IC₅₀ of this compound for the Vitamin D Receptor.

-

Materials:

-

Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells (e.g., MCF-7, HaCaT).

-

Radioligand: Tritiated Calcitriol ([³H]-1α,25(OH)₂D₃) at a concentration near its dissociation constant (Kd).

-

Test Compound: this compound, prepared in serial dilutions.

-

Control for Non-specific Binding: A high concentration (e.g., 1000-fold excess) of unlabeled Calcitriol.

-

Assay Buffer: TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

-

Separation Medium: Dextran-coated charcoal or hydroxylapatite slurry to separate bound from free ligand.[15]

-

Scintillation Counter & Cocktail.

-

-

Procedure:

-

Reaction Setup: Incubate the VDR preparation with the radioligand ([³H]-Calcitriol) in the presence of either assay buffer (for total binding), excess unlabeled Calcitriol (for non-specific binding), or varying concentrations of this compound.[15]

-

Incubation: Allow the reaction to reach equilibrium (e.g., 1-4 hours at 4°C).

-

Separation: Add the dextran-coated charcoal slurry to each tube to adsorb the free, unbound radioligand. Centrifuge to pellet the charcoal.[15]

-

Quantification: Transfer the supernatant, containing the VDR-bound radioligand, to a scintillation vial with scintillation cocktail.

-

Data Analysis: Measure radioactivity using a scintillation counter. Calculate the percentage of specific binding at each concentration of the test compound. Plot the data to determine the IC₅₀ value—the concentration of this compound required to inhibit 50% of the specific binding of the radioligand.[15]

-

Protocol: Keratinocyte Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[16]

-

Objective: To quantify the anti-proliferative effect of this compound on human keratinocytes.

-

Materials:

-

Cells: Human keratinocyte cell line (e.g., HaCaT).[17]

-

Culture Medium: DMEM with 10% FBS.[17]

-

Test Compound: this compound stock solution (dissolved in DMSO).

-

Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[17]

-

Solubilization Solution: DMSO or a solution of SDS in HCl.[16][17]

-

Equipment: 96-well plates, CO₂ incubator, microplate reader.

-

-

Procedure:

-

Cell Seeding: Seed HaCaT cells into 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C to allow for attachment.[17]

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).[17]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]

-

Solubilization: Carefully remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.[16][17]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and plot against the concentration of this compound to determine inhibitory effects.

-

Protocol: Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring changes in the expression of VDR target genes, such as involucrin or transglutaminase, following treatment.

-

Objective: To quantify the relative mRNA levels of target genes in keratinocytes treated with this compound.

-

Materials:

-

Cells & Treatment: Keratinocytes cultured and treated with this compound as described in the proliferation assay.

-

Reagents: RNA isolation kit, DNase I, reverse transcriptase kit (for cDNA synthesis), qPCR master mix (e.g., SYBR® Green), sequence-specific primers for target genes (involucrin, transglutaminase) and a stable reference gene (GAPDH, ACTB).

-

Equipment: qPCR thermal cycler.

-

-

Procedure:

-

RNA Isolation: After treatment, harvest the cells and isolate total RNA using a commercial kit. Ensure high-quality RNA (A260/280 ratio > 1.8).[18]

-

DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.[18]

-

cDNA Synthesis: Perform reverse transcription on 1-2 µg of total RNA to synthesize complementary DNA (cDNA).[18]

-

qPCR Reaction: Set up the qPCR reaction in triplicate for each sample. Each reaction should contain cDNA template, forward and reverse primers for a gene of interest, and qPCR master mix.

-

Thermal Cycling: Run the qPCR plate on a thermal cycler using a standard protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[19]

-

Data Analysis: Determine the threshold cycle (Ct) for each gene. Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt). Calculate the relative change in gene expression using the ΔΔCt method.

-

Conclusion

This compound (Calcipotriol) is a highly effective and well-characterized Vitamin D analogue. Its therapeutic success in psoriasis is attributable to a multifaceted mechanism of action that combines the inhibition of keratinocyte proliferation, normalization of epidermal differentiation, and potent local immunomodulation. Its chemical structure is optimized for high VDR affinity with minimal systemic calcemic side effects, ensuring a favorable safety profile for topical administration. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of VDR-targeting compounds in dermatological and other therapeutic areas.

References

- 1. mdpi.com [mdpi.com]

- 2. Effect of Calcipotriol on IFN-γ-Induced Keratin 17 Expression in Immortalized Human Epidermal Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and Safety of Different Formulations of Calcipotriol/Betamethasone Dipropionate in Psoriasis: Gel, Foam, and Ointment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biocrick.com [biocrick.com]

- 5. benchchem.com [benchchem.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. Immunomodulatory Mechanisms of Action of Calcitriol in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcipotriol and betamethasone dipropionate exhibit different immunomodulatory effects on imiquimod-induced murine psoriasiform dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Optimizing Anti-Inflammatory and Immunomodulatory Effects of Corticosteroid and Vitamin D Analogue Fixed-Dose Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. benchchem.com [benchchem.com]

- 18. Eleven Golden Rules of Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative PCR Basics [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of (24R)-MC 976 (Calcipotriol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(24R)-MC 976, known chemically as (1α,3β,5Z,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1,3,24-triol, and commercially as Calcipotriol or Dovonex®, is a synthetic analogue of vitamin D3. It is a cornerstone therapy for plaque psoriasis, exerting its therapeutic effect by inhibiting keratinocyte proliferation and promoting epidermal differentiation. The synthesis of this complex molecule, featuring a seco-steroid core, a conjugated triene system, and a chiral side chain, presents significant challenges. This technical guide provides a detailed overview of the primary synthetic pathways developed for Calcipotriol, focusing on the underlying chemical strategies, experimental protocols, and key quantitative data.

Core Synthetic Strategies

The synthesis of Calcipotriol has evolved over the years, with several distinct strategies emerging. The most prominent of these are:

-

The Calverley Method (Wittig Reaction Approach): A convergent synthesis that has been a classical and industrially relevant approach. It involves the coupling of a C-22 aldehyde derived from the vitamin D core with a cyclopropyl-containing phosphonium ylide.

-

The Julia Olefination Approach: This strategy utilizes a Julia-Lythgoe or a modified Julia-Kocienski olefination to construct the C22-C23 double bond of the side chain.

-

Convergent Total Synthesis (Baran Approach): A more recent and highly modular approach that builds the A-ring and the CD-ring/side chain fragments independently from simple starting materials before their convergent coupling.

The Calverley (Wittig Reaction) Synthesis Pathway

This widely recognized method, developed by Calverley, is a convergent approach that hinges on the Wittig reaction to append the characteristic side chain to a pre-formed vitamin D nucleus. A key challenge in this route is the non-stereoselective reduction of the C-24 ketone, necessitating a final chromatographic separation of the (24R) and (24S) epimers.[1][2]

Logical Workflow of the Calverley Method

Caption: Workflow of the Calverley synthesis of Calcipotriol.

Experimental Protocols for the Calverley Method

Step 1: Preparation of the C-22 Aldehyde The C-22 aldehyde of the vitamin D core is a key intermediate. It can be prepared from vitamin D2 or other suitable steroid precursors through oxidative cleavage of the side chain. The 1α and 3β hydroxyl groups are typically protected with silyl ethers (e.g., TBS) during the synthesis.

Step 2: Preparation of the Wittig Reagent Cyclopropyltriphenylphosphonium bromide is prepared by the reaction of triphenylphosphine with cyclopropyl bromide.[3] The corresponding ylide is generated in situ by treatment with a strong base like n-butyllithium or sodium ethoxide.[4]

Step 3: Wittig Reaction The C-22 aldehyde is reacted with the cyclopropyl ketone ylide to form the enone side chain.

-

Protocol: To a solution of cyclopropyltriphenylphosphonium bromide in anhydrous THF at low temperature (e.g., -78 °C), a strong base (e.g., n-BuLi) is added to generate the ylide. The C-22 aldehyde, dissolved in THF, is then added dropwise. The reaction is stirred for several hours and then quenched, followed by an extractive work-up.[1][2]

Step 4: Reduction of the C-24 Ketone The resulting C-24 ketone is reduced to a mixture of (24R) and (24S) alcohols.

-

Protocol: The enone is dissolved in a suitable solvent (e.g., methanol or ethanol) and a reducing agent such as sodium borohydride is added at low temperature. The reaction progress is monitored by TLC. After completion, the reaction is quenched and the product extracted.[1][2] More stereoselective reductions have been developed using chiral auxiliaries. For instance, reduction with N,N-diethylaniline-borane in the presence of (1S,2R)-(-)-cis-1-amino-2-indanol can enhance the formation of the desired (24S)-epimer.[5]

Step 5: Separation of Diastereomers The mixture of (24R) and (24S) epimers is separated by High-Performance Liquid Chromatography (HPLC).

-

HPLC Conditions: A reversed-phase C18 column is typically used. A mobile phase of methanol/water or acetonitrile/water is employed for the separation.[6] For example, a mobile phase of methanol-acetonitrile-water (67:23:10, v/v) on an RP18 column can achieve separation.[6]

Step 6: Photoisomerization and Deprotection The separated (5E, 7E) isomer of the desired (24S)-alcohol undergoes photoisomerization to the (5Z, 7E) triene system, characteristic of vitamin D. This is followed by the removal of the silyl protecting groups to yield Calcipotriol.

-

Protocol: The (5E, 7E) isomer is dissolved in a solvent like ethanol and irradiated with a UV lamp, often in the presence of a sensitizer. The reaction is monitored by HPLC. The silyl protecting groups are typically removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.[1]

Quantitative Data for the Calverley Method

| Step | Reaction | Reagents/Conditions | Yield | Reference |

| 1 | Wittig Reaction | Cyclopropyltriphenylphosphonium bromide, n-BuLi, C-22 Aldehyde | ~70-80% | [1][2] |

| 2 | C-24 Ketone Reduction | NaBH4, MeOH | ~90-95% (mixture of epimers) | [1][2] |

| 3 | HPLC Separation | RP-C18 column, MeOH/H2O or ACN/H2O | ~40-45% of each epimer | [1] |

| 4 | Photoisomerization & Deprotection | UV light, TBAF | Overall yield from the enone is ~42% | [5] |

The Julia Olefination Pathway

The Julia olefination provides an alternative method for constructing the C22-C23 double bond. The Julia-Kocienski modification, which uses a heteroaromatic sulfone (e.g., phenyltetrazole sulfone), is particularly advantageous as it often proceeds in a single step with high E-selectivity.

Logical Workflow of the Julia-Kocienski Olefination

Caption: Workflow of the Julia-Kocienski synthesis of Calcipotriol.

Experimental Protocol for the Julia-Kocienski Olefination

-

Protocol: To a stirred solution of the C-22 phenyltetrazole (PT) sulfone in an anhydrous solvent like DME at low temperature (e.g., -55 °C), a strong base such as potassium hexamethyldisilazide (KHMDS) is added. After stirring, the side-chain aldehyde is added, and the reaction is allowed to proceed. The reaction is then warmed to room temperature and quenched. Work-up and purification yield the coupled product with the desired (E)-alkene geometry.[7][8]

Quantitative Data for the Julia-Kocienski Olefination

| Step | Reaction | Reagents/Conditions | Yield | Reference |

| 1 | Julia-Kocienski Olefination | C-22 PT-sulfone, KHMDS, side-chain aldehyde | ~70-80% (E-selective) | [7][8] |

Convergent Total Synthesis (Baran Approach)

A recent total synthesis by Baran and coworkers provides a highly modular and scalable route to Calcipotriol and its analogues.[3][9][10] This approach avoids the use of a vitamin D starting material and instead constructs the A-ring and the CD-ring/side chain fragments from simple, inexpensive precursors.

Experimental Workflow of the Baran Convergent Synthesis

Caption: Workflow of the Baran convergent total synthesis of Calcipotriol.

Key Steps and Experimental Highlights of the Baran Synthesis

-

A-Ring Synthesis: The A-ring enyne synthon is prepared from p-cresol in a multi-step sequence.

-

CD-Ring Synthesis: The CD-ring vinyl triflate is synthesized from cyclohexanone. This involves an electrochemical reductive coupling and an intramolecular hydrogen atom transfer Giese addition to establish the trans-fused ring system.[3][9][10]

-

Sonogashira Coupling: The A-ring and CD-ring fragments are coupled using a Sonogashira reaction to form an en-yn-ene intermediate.

-

Yield: 71% over two steps for the conversion of the CD-ring keto-ester to the en-yn-ene.[9]

-

-

Side Chain Installation: The side chain is attached via a novel electrochemical coupling of a redox-active ester of the en-yn-ene with a vinyl bromide precursor of the side chain.

-

Yield: 48% NMR yield for the electrochemical coupling.[9]

-

-

Final Steps: The synthesis is completed by a tandem semihydrogenation/thermal isomerization followed by global deprotection.

-

Yield: 13% over three steps from the redox-active ester intermediate.[3]

-

Quantitative Data for the Baran Convergent Synthesis

| Step | Reaction | Yield | Reference |

| 1 | Sonogashira Coupling | 71% (over 2 steps) | [9] |

| 2 | Electrochemical Side Chain Coupling | 48% (NMR yield) | [9] |

| 3 | Semihydrogenation, Isomerization, Deprotection | 13% (over 3 steps) | [3] |

Conclusion

The synthesis of this compound (Calcipotriol) has been achieved through several elegant and distinct chemical pathways. The classical Calverley method, relying on a Wittig reaction, remains a benchmark in the field, though it necessitates a challenging diastereomeric separation. The Julia olefination offers a highly E-selective alternative for the construction of the key C22-C23 double bond. The recent convergent total synthesis by Baran and coworkers represents a state-of-the-art approach, offering high modularity and scalability from simple starting materials, and opening avenues for the efficient synthesis of novel vitamin D analogues. The choice of a particular synthetic route will depend on factors such as the desired scale of production, the availability of starting materials, and the need for analogue synthesis. This guide provides the foundational knowledge for researchers and drug development professionals to understand and potentially implement these synthetic strategies.

References

- 1. EP2178833A2 - Process for the preparation of calcipotriol - Google Patents [patents.google.com]

- 2. 2-(((Tert-butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol | C10H22O2Si | CID 11206470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. WO2010109476A2 - Improved process for the preparation of prostaglandins and analogues thereof - Google Patents [patents.google.com]

- 5. Synthesis of Calcipotriol [cjph.com.cn]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

(24R)-MC 976: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

(24R)-MC 976, a synthetic analog of Vitamin D3, is a molecule of significant interest in therapeutic research, particularly in the fields of oncology and neuroprotection. Its mechanism of action is predicated on the intricate signaling cascades initiated upon its binding to the Vitamin D Receptor (VDR). This technical guide delineates the putative downstream signaling pathways of this compound, drawing upon the established knowledge of Vitamin D3 and its analogs. The document provides a comprehensive overview of both the genomic and non-genomic signaling pathways, details key molecular interactions, and presents experimental methodologies for their investigation. All quantitative data are summarized in structured tables, and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular pharmacology of this compound.

Introduction

This compound is a Vitamin D3 derivative designed to elicit potent biological responses with potentially reduced calcemic side effects compared to the natural hormone, 1α,25-dihydroxyvitamin D3[1]. Like other Vitamin D analogs, its primary cellular target is the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor[2][3]. The interaction of this compound with the VDR initiates a cascade of molecular events that can be broadly categorized into two main pathways: a slower, genomic pathway that regulates gene expression, and a rapid, non-genomic pathway that involves the activation of various cytoplasmic signaling cascades[4][[“]][6][7]. These pathways collectively contribute to the diverse cellular effects of Vitamin D analogs, including the regulation of cell proliferation, differentiation, apoptosis, and neuroprotection[2][8][9].

Core Signaling Pathways

The biological effects of this compound are mediated through its interaction with the VDR, which can trigger two distinct types of signaling responses.

Genomic Signaling Pathway

The classical, or genomic, signaling pathway involves the direct regulation of gene transcription by the this compound-VDR complex. This process is characterized by a series of well-defined steps that ultimately alter the cellular proteome and function.

-

Ligand Binding and Receptor Conformation: this compound enters the cell and binds to the ligand-binding domain of the VDR located in the cytoplasm or nucleus. This binding induces a conformational change in the VDR.

-

Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR)[4].

-

Translocation and DNA Binding: The VDR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes[4][10].

-

Transcriptional Regulation: The VDR-RXR complex, bound to the VDRE, recruits a complex of co-activator or co-repressor proteins. This molecular machinery then modulates the transcription of target genes by either enhancing or suppressing the rate of mRNA synthesis[10][11]. The expression of numerous genes involved in cell cycle control, apoptosis, and differentiation are regulated through this pathway[11][12][13].

Non-Genomic Signaling Pathways

In addition to the slower genomic effects, this compound can elicit rapid cellular responses through non-genomic signaling pathways. These pathways are initiated by the interaction of the ligand with a membrane-associated form of the VDR (mVDR) or a distinct membrane receptor, leading to the activation of various second messenger systems and protein kinase cascades[4][[“]][6][7].

Key non-genomic signaling cascades activated by Vitamin D analogs include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: This includes the activation of extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK. These kinases go on to phosphorylate a variety of cytoplasmic and nuclear targets, influencing processes such as cell proliferation, apoptosis, and inflammation[14][15][16][17].

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Activation of this pathway is crucial for cell survival and proliferation. Akt, a serine/threonine kinase, phosphorylates numerous downstream targets that inhibit apoptosis and promote cell cycle progression[18][19][20][21][22].

-

Protein Kinase C (PKC) Pathway: This pathway is activated by the second messenger diacylglycerol (DAG) and plays a role in a wide range of cellular processes, including proliferation, differentiation, and apoptosis[23].

Detailed Downstream Pathways and Cellular Effects

The activation of the aforementioned signaling cascades by this compound can lead to specific cellular outcomes, particularly in the context of cancer and neurodegeneration.

Anti-Cancer Signaling

Vitamin D analogs are known to exert anti-proliferative and pro-apoptotic effects in various cancer cell types[2][3][8][24]. These effects are mediated by the modulation of key signaling pathways.

-

MAPK Pathway in Cancer: The activation of JNK and p38 MAPK pathways by Vitamin D analogs can lead to the induction of apoptosis. Conversely, the sustained activation of the ERK pathway can contribute to cell cycle arrest and differentiation[14][15].

-

PI3K/Akt Pathway in Cancer: While often associated with cell survival, the modulation of the PI3K/Akt pathway by Vitamin D analogs can be context-dependent. In some cancer cells, inhibition of this pathway can contribute to the anti-proliferative effects[20][22].

Neuroprotective Signaling

Vitamin D and its analogs have demonstrated neuroprotective properties in various models of neurodegenerative diseases[9][25][26]. A related compound, (24R)-1,24-dihydroxycholecalciferol, has been shown to prevent neuronal damage from oxidative stress[27]. The signaling pathways involved in these protective effects are multifaceted.

-

MAPK Pathway in Neuroprotection: The modulation of MAPK pathways, particularly the downregulation of p38 MAPK and ERK1/2, has been associated with reduced amyloid-beta and hyperphosphorylated tau, key pathological hallmarks of Alzheimer's disease[28].

-

PI3K/Akt Pathway in Neuroprotection: The activation of the PI3K/Akt survival pathway by Vitamin D analogs can protect neurons from apoptotic cell death induced by various stressors[18][19][21].

-

Antioxidant Pathways: Vitamin D can also exert neuroprotective effects by upregulating antioxidant defense mechanisms, potentially through pathways like Keap1/Nrf2[28].

Quantitative Data Summary

Due to the limited availability of public data specifically for this compound, this section provides a generalized summary of quantitative effects observed for Vitamin D3 and its analogs on key downstream targets. These values are indicative and may vary depending on the specific analog, cell type, and experimental conditions.

| Pathway Component | Parameter Measured | Observed Effect of Vitamin D Analog | Fold Change (Range) | Reference Cell Types |

| Genomic Signaling | ||||

| CYP24A1 | mRNA Expression | Upregulation | 10 to >1000-fold | Various cancer and normal cells |

| p21 (CDKN1A) | mRNA Expression | Upregulation | 2 to 10-fold | Osteosarcoma, Prostate cancer cells |

| VDR | mRNA Expression | Upregulation/Modulation | 1.5 to 5-fold | Myeloid leukemia cells |

| Non-Genomic Signaling | ||||

| p-ERK | Protein Level | Increase/Decrease | 1.5 to 5-fold | Osteosarcoma, Myeloid leukemia cells |

| p-JNK | Protein Level | Increase | 2 to 6-fold | Osteosarcoma cells |

| p-Akt | Protein Level | Increase | 1.5 to 4-fold | Osteoblasts, Neuronal cells |

Table 1: Summary of Quantitative Effects of Vitamin D Analogs on Downstream Signaling Components.

Experimental Protocols

Investigating the downstream signaling pathways of this compound involves a variety of standard molecular and cellular biology techniques.

Analysis of Genomic Signaling

Objective: To determine the effect of this compound on the expression of VDR target genes.

Method: Quantitative Real-Time PCR (qPCR)

-

Cell Culture and Treatment: Plate cells of interest (e.g., cancer cell line, primary neurons) at an appropriate density. Once attached, treat the cells with varying concentrations of this compound or vehicle control for desired time points (e.g., 6, 24, 48 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen). Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and agarose gel electrophoresis.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and random primers or oligo(dT) primers.

-

qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system. Use primers specific for VDR target genes (e.g., CYP24A1, CDKN1A) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Analysis of Non-Genomic Signaling

Objective: To assess the activation of downstream kinase cascades by this compound.

Method: Western Blotting

-

Cell Culture and Treatment: Plate cells and treat with this compound for short time points (e.g., 5, 15, 30, 60 minutes) to capture rapid signaling events.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated forms of the kinases of interest (e.g., anti-p-ERK, anti-p-Akt) and their total protein counterparts.

-

Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound, as a Vitamin D3 analog, is poised to exert its biological effects through the intricate and interconnected genomic and non-genomic signaling pathways downstream of the Vitamin D Receptor. While specific data for this compound remains limited in the public domain, the well-established mechanisms of VDR signaling provide a robust framework for understanding its potential therapeutic actions in cancer and neurodegenerative diseases. The anti-proliferative, pro-apoptotic, and neuroprotective effects are likely mediated through the modulation of gene expression and the rapid activation of key kinase cascades, including the MAPK and PI3K/Akt pathways. Further research employing the experimental protocols outlined in this guide will be crucial to fully elucidate the specific molecular pharmacology of this compound and to unlock its full therapeutic potential.

References

- 1. adooq.com [adooq.com]

- 2. Vitamin D Signaling in Inflammation and Cancer: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. consensus.app [consensus.app]

- 6. Article - Journal Bone Fragility [journalbonefragility.com]

- 7. The Non-Genomic Actions of Vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vitamin D signalling pathways in cancer: potential for anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vitamin D and Its Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vitamin D Receptor Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Relevance of Vitamin D Receptor Target Genes for Monitoring the Vitamin D Responsiveness of Primary Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1α,25-dihydroxyvitamin D3 antiproliferative actions involve vitamin D receptor-mediated activation of MAPK pathways and AP-1/p21waf1 upregulation in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ERK 5/MAPK PATHWAY HAS A MAJOR ROLE IN 1α,25-(OH)2 VITAMIN D3-INDUCED TERMINAL DIFFERENTIATION OF MYELOID LEUKEMIA CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Vitamin D3 alleviates pulmonary fibrosis by regulating the MAPK pathway via targeting PSAT1 expression in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Vitamin D Receptor–Dependent 1α,25(OH)2 Vitamin D3–Induced Anti-Apoptotic PI3K/AKT Signaling in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Vitamin D actions in neurons require the PI3K pathway for both enhancing insulin signaling and rapid depolarizing effects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 1,25-Dihydroxyvitamin D3 and PI3K/AKT Inhibitors Synergistically Inhibit Growth and Induce Senescence in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Vitamins D and E Stimulate the PI3K-AKT Signalling Pathway in Insulin-Resistant SK-N-SH Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Vitamin D Affects the Warburg Effect and Stemness Maintenance of Non- Small-Cell Lung Cancer Cells by Regulating the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The stimulation of MAP kinase by 1,25(OH)2-vitamin D3 in skeletal muscle cells is mediated by protein kinase C and calcium: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 24. Potential Molecular Mechanisms of the Anti-cancer Activity of Vitamin D | Anticancer Research [ar.iiarjournals.org]

- 25. Neuroprotective Roles of Vitamin D: Bridging the Gap Between Mechanisms and Clinical Applications in Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Roles of vitamin D in amyotrophic lateral sclerosis: possible genetic and cellular signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

(24R)-MC 976 and Its Influence on Gene Transcription: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Signaling Pathway: VDR-Mediated Gene Transcription

The biological effects of (24R)-MC 976 on gene expression are primarily mediated through the nuclear Vitamin D Receptor (VDR).[1] Upon entering the cell, this compound binds to the VDR, inducing a conformational change in the receptor. This activation promotes the heterodimerization of the VDR with the Retinoid X Receptor (RXR).[2] This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[2] The binding of the VDR-RXR complex to VDREs initiates the recruitment of a cascade of co-activator or co-repressor proteins, which ultimately leads to the modulation of gene transcription. This can result in either the up-regulation or down-regulation of hundreds of genes, depending on the specific gene and cellular context.[2]

Quantitative Data on Gene Regulation by Vitamin D Analogs

Specific quantitative data on gene expression changes induced by this compound are not extensively documented in publicly available literature. However, the effects of other well-studied vitamin D analogs, such as calcitriol, on various target genes are well-established. The following table summarizes some of the key genes known to be regulated by vitamin D analogs. The direction of regulation (up or down) can be cell-type specific.

| Target Gene | Function | Typical Regulation by Vitamin D Analogs |

| CYP24A1 | Vitamin D catabolism | Up-regulated |

| p21 (CDKN1A) | Cell cycle inhibition | Up-regulated |

| RANKL | Osteoclast differentiation and activation | Up-regulated |

| Osteocalcin | Bone matrix protein | Up-regulated |

| Cathelicidin | Antimicrobial peptide | Up-regulated |

| PTH | Parathyroid hormone | Down-regulated |

| IL-2 | T-cell proliferation | Down-regulated |

| TNF-α | Pro-inflammatory cytokine | Down-regulated |

Experimental Protocols for Assessing Gene Transcription Effects

The following provides a generalized, detailed methodology for investigating the effects of this compound on gene transcription in a human cancer cell line.

Cell Culture and Treatment

-

Cell Line Maintenance: Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Treatment with this compound: Once the cells have reached the desired confluency, replace the growth medium with a fresh medium containing either this compound at the desired concentration (e.g., 1 nM, 10 nM, 100 nM) or a vehicle control (e.g., ethanol or DMSO).

-

Incubation: Incubate the treated cells for a specific time course (e.g., 6, 24, 48 hours) to capture both early and late transcriptional responses.

RNA Isolation and Quantification

-

RNA Extraction: Following the treatment period, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the wells using a suitable lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

-

RNA Purification: Purify the total RNA from the cell lysates according to the manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by gel electrophoresis or a bioanalyzer.

Gene Expression Analysis by RT-qPCR

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. Prepare a reaction mixture containing the cDNA template, gene-specific primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the vehicle control.

Conclusion

This compound, as a vitamin D analog, is expected to exert its effects on gene transcription primarily through the VDR/RXR signaling pathway. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible research, the established mechanisms for vitamin D analogs provide a strong framework for understanding its potential biological activities. The experimental protocols outlined in this guide offer a robust starting point for researchers and drug development professionals to investigate the precise transcriptional consequences of this compound treatment in various cellular contexts. Further research is warranted to delineate the specific gene targets and dose-response relationships of this compound to fully harness its therapeutic potential.

References

In Vitro Profile of (24R)-MC 976: A Review of Available Scientific Literature

Despite a comprehensive search of publicly available scientific databases and literature, no in vitro experimental data or detailed scientific reports for a compound designated as (24R)-MC 976 could be identified.

Extensive searches were conducted to locate information regarding the in vitro effects, mechanism of action, and experimental protocols related to "this compound." These inquiries included variations of the compound's name and exploration of related Vitamin D3 analogues. The search did yield a product listing for a stereoisomer, (24S)-MC 976 , which is described as a Vitamin D3 derivative. However, this listing does not provide any associated scientific data, in vitro or otherwise.

The broader search on Vitamin D3 analogues did reveal general principles of their in vitro activity, which could potentially be extrapolated to novel analogues. Typically, these compounds are investigated for their effects on:

-

Keratinocyte Proliferation and Differentiation: Vitamin D analogues are well-known for their ability to inhibit the proliferation of keratinocytes and induce their terminal differentiation. This is a key mechanism underlying their therapeutic use in hyperproliferative skin disorders like psoriasis.

-

Immune Cell Modulation: These compounds can exert immunomodulatory effects, influencing the function of various immune cells such as T-lymphocytes and dendritic cells.

-

Cancer Cell Growth: The anti-proliferative and pro-differentiating effects of Vitamin D analogues have also led to their investigation as potential anti-cancer agents in various cell lines.

Without specific studies on "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams. The scientific community awaits the publication of research on this specific compound to understand its unique in vitro properties and potential therapeutic applications.

An In-depth Technical Guide to the Discovery and History of (24R)-MC 976 (Calcipotriol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(24R)-MC 976, more commonly known as calcipotriol (or calcipotriene in the United States), is a synthetic analogue of calcitriol, the active form of vitamin D3. Developed and synthesized in 1985 by LEO Pharma, it was approved for the topical treatment of psoriasis in 1991.[1] This document provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to this compound.